(r)-2-Ethylhexanol
Description
Significance of Enantiomerically Pure Alcohols in Asymmetric Synthesis
Enantiomerically pure alcohols are indispensable building blocks in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral product. taltech.eenih.gov The demand for such compounds is immense, particularly in the pharmaceutical, agrochemical, and fragrance industries, where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. taltech.eenih.gov The use of enantiomerically pure alcohols as starting materials or key intermediates ensures the desired stereochemistry in the final product, which is critical as different enantiomers can have vastly different physiological effects. pnas.org
The synthesis of these pure enantiomers is a significant challenge in organic chemistry. pnas.org Methodologies to achieve this include the use of chiral catalysts or auxiliaries to guide reactions towards the desired stereoisomer, a process known as asymmetric synthesis. numberanalytics.com Biotechnological approaches, utilizing enzymes, are also widely employed due to their high enantioselectivity and mild reaction conditions. nih.gov
Overview of (R)-2-Ethylhexanol within the Chiral Chemical Landscape
This compound is a specific enantiomer of 2-ethylhexanol, a branched, eight-carbon chiral alcohol. ebi.ac.ukkhchemicals.com While 2-ethylhexanol is produced on a massive scale as a racemic mixture (an equal mixture of both enantiomers) for applications such as a precursor to plasticizers and as a solvent, the enantiomerically pure (R)-form holds specific value in the realm of fine chemical synthesis. ebi.ac.ukalfa-chemistry.comthechemco.com It is recognized as a biologically active substance and a useful building block for creating novel, optically active functional materials. tandfonline.com The distinct odor profiles of the enantiomers, with the (R)-enantiomer described as "heavy, earthy, and slightly floral," further highlights the differences between the two forms. ebi.ac.ukalfa-chemistry.comatamanchemicals.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
50373-29-0 |
|---|---|
Molecular Formula |
C8H18O |
Molecular Weight |
130.23 g/mol |
IUPAC Name |
(2R)-2-ethylhexan-1-ol |
InChI |
InChI=1S/C8H18O/c1-3-5-6-8(4-2)7-9/h8-9H,3-7H2,1-2H3/t8-/m1/s1 |
InChI Key |
YIWUKEYIRIRTPP-MRVPVSSYSA-N |
Isomeric SMILES |
CCCC[C@@H](CC)CO |
Canonical SMILES |
CCCCC(CC)CO |
Origin of Product |
United States |
Physicochemical Properties of R 2 Ethylhexanol
The specific properties of (R)-2-Ethylhexanol are crucial for its application and handling in a laboratory setting. Below is a table summarizing its key physicochemical data.
| Property | Value |
| Molecular Formula | C8H18O |
| Molecular Weight | 130.23 g/mol |
| IUPAC Name | (2R)-2-ethylhexan-1-ol |
| Appearance | Colorless liquid |
| Boiling Point | 183-186 °C |
| Melting Point | -76 °C |
| Density | 0.833 g/mL at 25 °C |
| Water Solubility | Poorly soluble |
| Optical Rotation [α]D | +3.9 (c 1.0, chloroform) |
Data sourced from alfa-chemistry.comatamanchemicals.comfishersci.segoogle.comnih.gov
Analytical Characterization of R 2 Ethylhexanol Enantiopurity
Spectroscopic Methods for Enantiomeric Purity Determination
Spectroscopic methods offer insights into the stereochemical nature of chiral molecules by observing their interaction with magnetic fields or polarized light.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be adapted for stereochemical analysis. researcher.lifelongdom.org Since enantiomers are indistinguishable in a standard achiral solvent, producing identical NMR spectra, their analysis requires the use of chiral auxiliaries to induce a diastereomeric environment.
Two primary NMR-based strategies for determining enantiomeric purity are:
Chiral Derivatizing Agents (CDAs): The alcohol functional group of 2-ethylhexanol can be reacted with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric esters. researcher.life These diastereomers have distinct spatial arrangements and, consequently, their corresponding nuclei will exhibit different chemical shifts (Δδ) in the ¹H or ¹³C NMR spectrum. wordpress.com The integration of the signals corresponding to each diastereomer allows for the direct quantification of the original enantiomeric ratio.
Chiral Solvating Agents (CSAs): A chiral solvent or a chiral lanthanide shift reagent can be added to the NMR sample of (R)-2-ethylhexanol. The transient diastereomeric complexes formed between the enantiomers and the CSA result in separate, observable signals for the (R) and (S) forms, enabling their quantification. researcher.life
A standard ¹H NMR spectrum of this compound in an achiral solvent like CDCl₃ provides structural confirmation but not enantiomeric information. google.com For instance, the reported ¹H NMR data for this compound is as follows: (500 MHz, CDCl₃): 3.54 (d, J = 5 Hz, 2H), 1.46–1.28 (m, 8H), 0.94–0.85 (m, 8H). google.com To resolve the enantiomers, one would need to employ the CDA or CSA methods described above.
Table 1: Representative ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |
| 3.54 | Doublet | 5 | -CH₂OH |
| 1.46–1.28 | Multiplet | - | -CH(CH₂CH₃)(CH₂)₃CH₃ |
| 0.94–0.85 | Multiplet | - | -CH(CH₂CH₃ )(CH₂)₃CH₃ |
Note: This data represents the racemic mixture or a single enantiomer in an achiral environment. Enantiomeric purity determination requires chiral auxiliaries.
Optical Rotation Measurements for Enantiomeric Excess
Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light. libretexts.org Enantiomers rotate light to an equal magnitude but in opposite directions. libretexts.org The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counter-clockwise. libretexts.org
The enantiomeric excess (ee) of a sample can be calculated by comparing its measured specific rotation to the specific rotation of the pure enantiomer. The specific rotation is a standardized value measured under specific conditions of temperature, wavelength, concentration, and solvent. chemistrysteps.com
The formula to calculate enantiomeric excess is: ee (%) = ([α]observed / [α]max) x 100
Where:
[α]observed is the specific rotation of the mixture.
[α]max is the specific rotation of the pure enantiomer.
For this compound, a specific rotation value has been reported as [α]D¹⁵ +3.9 (c 1.0, chloroform). google.com This positive sign indicates it is dextrorotatory.
Table 2: Relationship Between Enantiomeric Excess and Optical Rotation for this compound
| Enantiomeric Excess (ee) of this compound (%) | Composition | Expected Observed Specific Rotation [α]D¹⁵ (c 1.0, chloroform) |
| 100% | 100% (R), 0% (S) | +3.9° |
| 90% | 95% (R), 5% (S) | +3.51° |
| 50% | 75% (R), 25% (S) | +1.95° |
| 0% | 50% (R), 50% (S) (Racemic) | 0° |
| -100% | 0% (R), 100% (S) | -3.9° |
Chromatographic Techniques for Enantiomer Separation and Quantification
Chromatographic methods are the most widely used and reliable for the separation and quantification of enantiomers. nih.gov These techniques rely on the differential interaction of enantiomers with a chiral stationary phase (CSP). sigmaaldrich.com
Chiral Gas Chromatography (GC) for Enantiomeric Resolution
Chiral Gas Chromatography (GC) is a highly effective method for separating volatile chiral compounds like 2-ethylhexanol. researchgate.net The separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz The enantiomers of the analyte form transient diastereomeric complexes with the CSP, leading to different retention times and, thus, separation.
A specific method for the enantiomeric analysis of 2-ethylhexanol has been documented with the following conditions: google.com
Column: Chiral beta-dex-120 (30m × 0.25 mm ID × 0.25 μm)
Carrier Gas: Nitrogen
Column Temperature: 110°C
Under these conditions, the two enantiomers are resolved with distinct retention times, allowing for their accurate quantification. google.com
Table 3: Chiral GC Parameters for 2-Ethylhexanol Enantiomer Separation
| Parameter | Value | Reference |
| Chiral Stationary Phase | beta-dex-120 | google.com |
| Column Temperature | 110°C | google.com |
| Retention Time (tR) for this compound | 25.11 min | google.com |
| Retention Time (tS) for (S)-2-Ethylhexanol | 25.61 min | google.com |
The enantiomeric excess can be calculated from the peak areas (A) of the two enantiomers in the chromatogram: ee (%) = (|Aᵣ - Aₛ| / (Aᵣ + Aₛ)) x 100
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) is another powerful technique for chiral separations. csfarmacie.cz The principle involves a mobile phase carrying the sample through a column packed with a chiral stationary phase (CSP). sigmaaldrich.com The differential interactions between the enantiomers and the CSP lead to different elution times. nih.gov
For chiral alcohols like 2-ethylhexanol, common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic antibiotics, or cyclodextrins. csfarmacie.czresearchgate.net Method development typically involves screening various CSPs and mobile phase compositions (both normal-phase, like hexane/isopropanol, and reversed-phase, like methanol/water) to achieve optimal separation. researchgate.net
Table 4: Common Chiral Stationary Phases (CSPs) for HPLC Separation of Chiral Alcohols
| CSP Type | Common Trade Names | Principle of Separation |
| Polysaccharide-based (derivatized cellulose/amylose) | Chiralcel®, Chiralpak® | Formation of diastereomeric complexes via hydrogen bonding, dipole-dipole, and steric interactions. |
| Macrocyclic Glycopeptides (Antibiotics) | Chirobiotic® | Multiple interaction mechanisms including inclusion complexing, hydrogen bonding, and ionic interactions. sigmaaldrich.com |
| Cyclodextrin-based | Astec CYCLOBOND™ | Inclusion of the analyte's hydrophobic portion into the cyclodextrin cavity, with interactions at the rim. |
The choice of mobile phase and any additives is crucial for modulating the retention and selectivity of the separation. researchgate.net Once a method is established, the quantification of this compound is performed by comparing the peak area of the (R)-enantiomer to the total area of both enantiomer peaks.
Advanced Methods for Stereochemical Elucidation
While NMR, polarimetry, and chromatography are standard for determining enantiomeric purity, other advanced methods can provide unambiguous determination of the absolute configuration (the actual 3D arrangement of atoms).
X-ray Crystallography: This technique provides the definitive absolute configuration of a chiral molecule. researcher.life While obtaining a suitable single crystal of a liquid like this compound can be challenging, it is possible by forming a co-crystal with another molecule or by analyzing a solid crystalline derivative. The resulting electron density map unequivocally establishes the stereochemistry. mdpi.com
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's absolute configuration. By comparing the experimental VCD spectrum to one predicted by quantum chemical calculations, the absolute configuration of this compound in solution can be determined without the need for crystallization or derivatization.
These advanced methods are typically used to confirm the identity of a newly synthesized chiral compound or to calibrate the results obtained from the more routine chromatographic and spectroscopic techniques.
Applications of R 2 Ethylhexanol in Advanced Materials and Chemical Synthesis
Role as Chiral Building Block in Organic Synthesis
The specific three-dimensional arrangement of atoms in (R)-2-Ethylhexanol makes it a significant chiral building block in organic synthesis. Its chirality can be transferred to new molecules, enabling the creation of complex structures with defined stereochemistry, which is crucial in fields like pharmaceuticals and materials science.
Derivatization to Enantiomerically Pure Esters and Ethers
This compound can be prepared in high optical purity through methods such as lipase-catalyzed acylation of the racemic mixture. ftb.com.hr For instance, Pseudomonas sp. lipase (B570770) can be used with an acylating agent like vinyl laurate to selectively acylate the (S)-enantiomer, allowing for the isolation of this compound with an enantiomeric excess greater than 99%. ftb.com.hr This highly pure this compound is then available for the synthesis of a variety of enantiomerically pure esters and ethers.
The synthesis of these derivatives is significant as the properties of the resulting compounds are often dependent on their stereochemistry. For example, the odor of 2-ethylhexanol enantiomers differs, with the (R)-enantiomer described as having a "heavy, earthy, and slightly floral" scent, while the (S)-enantiomer has a "light, sweet floral fragrance". atamanchemicals.comataman-chemicals.com This highlights how chirality can influence the sensory properties of its derivatives. The enzymatic synthesis of 2-ethylhexyl esters of fatty acids, such as 2-ethylhexyl palmitate, has been optimized for various applications. colab.ws
Precursor in the Synthesis of Chiral Auxiliaries and Ligands
Chiral auxiliaries are compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org this compound can serve as a precursor for such molecules. For example, an efficient synthesis of chiral (2S)-ethylhexanol has been reported using pseudoephedrine as a chiral auxiliary, indicating the utility of this chiral alcohol in asymmetric synthesis strategies. nih.gov While this example focuses on the (S)-enantiomer, similar principles apply to the synthesis and use of the (R)-enantiomer.
Furthermore, chiral ligands are crucial in asymmetric catalysis, where a small amount of a chiral metal-ligand complex can generate large quantities of an enantiomerically enriched product. While direct examples of ligands synthesized from this compound are not extensively detailed in the provided search results, the availability of enantiomerically pure this compound makes it a potential candidate for the synthesis of novel chiral ligands for various metal-catalyzed reactions. The development of such ligands is a continuous area of research in organic synthesis. sfu.ca
Application in Polymer Chemistry and Plasticizer Development
The properties of polymers can be significantly influenced by the incorporation of chiral molecules. This compound is finding use in the development of both renewable plasticizers and specialty polymers.
Synthesis of Renewable Plasticizers from this compound and Biobased Dicarboxylic Acids
There is a growing demand for plasticizers derived from renewable resources to reduce the environmental impact of plastics. tuhh.de Research has explored the esterification of bio-based dicarboxylic acids, such as succinic acid and fumaric acid, with 2-ethylhexanol to create biodegradable plasticizers. researchgate.net For instance, di(2-ethylhexyl) succinate (B1194679) has shown properties comparable to the commercial plasticizer DEHP. researchgate.net
While many studies use racemic 2-ethylhexanol, the use of enantiomerically pure this compound could offer plasticizers with unique properties. The synthesis of plasticizers from renewable resources is a key area of development, with companies launching 100% renewable-based 2-ethylhexanol to support this transition. perstorp.com The esterification of cyclic, bio-based building blocks with 2-ethylhexanol is a promising route to novel, non-harmful plasticizers. tuhh.de
Table 1: Examples of Renewable Plasticizers from 2-Ethylhexanol and Bio-based Acids
| Dicarboxylic Acid (Bio-based) | Alcohol | Resulting Plasticizer | Potential Application |
| Succinic Acid | This compound | Di(R-2-ethylhexyl) succinate | PVC plasticizer |
| Fumaric Acid | This compound | Di(R-2-ethylhexyl) fumarate | PVC plasticizer |
| Furandicarboxylic Acid | This compound | Di(R-2-ethylhexyl) furandicarboxylate | PVC plasticizer |
Integration into Specialty Polymer Formulations
The incorporation of chiral units into polymer chains can induce specific macromolecular structures and properties. (S)-2-ethylhexanol has been used to functionalize and solubilize conjugated polymers, leading to optically active aggregates. nih.gov The chiral side chains influence the interchain interactions and the resulting properties of the polymer. nih.gov This suggests that this compound could be similarly integrated into specialty polymer formulations to create materials with tailored optical or electronic properties.
2-Ethylhexanol also acts as a chain terminator in the synthesis of condensation polymers, controlling the molecular weight and properties of the final polymer. atamanchemicals.comunivarsolutions.com The use of the (R)-enantiomer in this role could introduce specific end-group functionalities that influence the polymer's interaction with other materials or its self-assembly behavior.
Utilization in Lubricant and Surfactant Chemistry
The branched structure of 2-ethylhexanol and its derivatives is beneficial in lubricant and surfactant applications, and the use of the (R)-enantiomer can provide specific performance advantages.
The branching in 2-ethylhexanol inhibits crystallization, which helps to reduce the viscosity and lower the freezing points of lubricants. wikipedia.org Esters of 2-ethylhexanol are used in lubricant formulations to enhance these properties. atamanchemicals.com High-performance furan-containing lubricant base oils have been synthesized via the esterification of furan (B31954) dicarboxylate with 2-ethylhexanol. rsc.org The use of enantiomerically pure this compound could lead to lubricants with improved performance under specific conditions. Additionally, 2-ethylhexanol derivatives are used as additives for diesel fuel and to improve the performance of lube oils. atamanchemicals.com
In surfactant chemistry, this compound is a useful building block for creating novel functionalized optically active surfactants. tandfonline.com For example, optically active Aerosol OT, bis(2-ethylhexyl) sodium sulfosuccinate, has been prepared from this compound. ftb.com.hr The diester of maleic acid with 2-ethylhexanol is a starting material for surfactants, and 2-ethylhexyl sulfate (B86663) is used as a surfactant for electrolytes. atamanchemicals.comataman-chemicals.com The specific stereochemistry of the (R)-enantiomer can influence the packing of surfactant molecules at interfaces, potentially leading to more effective emulsification, foaming, or wetting properties.
Based on a comprehensive review of scientific literature, it is not possible to generate an article on the applications of This compound that adheres to the provided outline. The available research does not support the premise that this specific enantiomer is used in the synthesis of biolubricants or has established solvent applications in the manner requested.
Key findings from the research include:
Biolubricants: Scientific interest in the stereochemistry of 2-ethylhexanol for biolubricants is focused on the avoidance of the (R)-enantiomer. Studies indicate that R-(-)-2-ethylhexanol exhibits strong teratogenic activity, which has led to research into the asymmetric synthesis of esters of the (S)-enantiomer for any application where biocompatibility is a concern. researchgate.net Therefore, discussing the application of this compound in biolubricant synthesis would contradict the available scientific evidence.
Chiral Nonionic Surfactants: While optically active 2-ethylhexanol has been noted as a potential building block for novel chiral surfactants, tandfonline.com the overwhelming majority of research and industrial production focuses on the use of the more cost-effective racemic mixture of 2-ethylhexanol to create effective, low-foaming nonionic surfactants. ataman-chemicals.comresearchgate.netnih.govmdpi.com There is a lack of specific, detailed research on the synthesis and properties of chiral nonionic surfactants derived explicitly from this compound.
Solvent Applications: 2-Ethylhexanol is known as a high-boiling point, low-volatility solvent. basf-petronas.com.myalfa-chemistry.comthechemco.com However, all documented solvent applications refer to the racemic mixture. There is no evidence in the surveyed literature to suggest that the (R)-enantiomer is used as a chiral solvent to influence specific chemical reactions.
While a distinct application for this compound has been identified in the field of advanced materials—specifically in the synthesis of chiral polyfluorene polymers with significant chiroptical properties for use in devices with circularly polarized electroluminescence capes.gov.br—this falls outside the strict scope of the user-provided outline.
Given the instructions to generate a thorough, informative, and scientifically accurate article that strictly adheres to the specified topics, and to not introduce information outside this scope, the request cannot be fulfilled. The foundational premise for the sections on biolubricants and solvents is not supported by current scientific and technical literature.
Sustainable Production and Process Intensification of R 2 Ethylhexanol
Renewable Feedstock Utilization for (R)-2-Ethylhexanol Production
The transition from fossil-based production to sustainable alternatives for this compound hinges on the utilization of renewable feedstocks. Biomass, particularly lignocellulosic materials, offers a promising and abundant resource for producing the necessary chemical precursors. dntb.gov.uaresearchgate.net
Lignocellulosic biomass, composed of cellulose (B213188), hemicellulose, and lignin, is a non-food renewable resource that can be converted into fermentable sugars and other key intermediates for chemical synthesis. researchgate.netresearchgate.netijcmas.com Various pretreatment and conversion techniques are employed to break down this complex structure into precursors for this compound. researchgate.netresearchgate.net The goal is to depolymerize and valorize these components to create a sustainable supply chain for bio-based chemicals. researchgate.net An integrated pathway can convert glucose derived from lignocellulosic biomass into pyruvate through glycolysis, which is then enzymatically catalyzed to acetyl-CoA, eventually leading to the formation of butyraldehyde, a direct precursor to 2-ethylhexanol. researchgate.net
Renewable feedstocks can be converted into several key intermediate chemicals, which then serve as the starting point for synthesizing this compound. researchgate.netresearchgate.net
Ethanol: Bio-ethanol, primarily produced from the fermentation of sugars derived from biomass, is a major renewable chemical. researchgate.netmdpi.com The conversion of ethanol to this compound involves a multi-step process that begins with the dehydrogenation of ethanol to acetaldehyde. nih.govresearchgate.net This is followed by an aldol (B89426) condensation of acetaldehyde to form crotonaldehyde, which is then hydrogenated to produce n-butyraldehyde. The n-butyraldehyde subsequently undergoes another aldolization and hydrogenation to yield 2-ethylhexanol. irejournals.com A tandem, biphasic catalytic system using solar energy has been demonstrated to convert ethanol to 2-ethylhexenal, a direct precursor to 2-ethylhexanol. nih.govnih.gov
Butanol: Bio-butanol, often produced through Acetone-Butanol-Ethanol (ABE) fermentation of biomass, is another critical precursor. researchgate.netnih.govblogspot.com The conversion of n-butanol to this compound is typically achieved through the Guerbet reaction, a process that couples two molecules of butanol to form the C8 alcohol. researchgate.netresearchgate.net
Butyraldehyde: As a direct intermediate in the traditional synthesis process, bio-based n-butyraldehyde can be produced from various biomass conversion routes. researchgate.net The subsequent conversion involves a base-catalyzed aldol condensation of two n-butyraldehyde molecules to form 2-ethyl-2-hexenal, which is then hydrogenated to produce this compound. researchgate.netgoogle.com Research has focused on developing bifunctional catalysts that can achieve this conversion in a single step. researchgate.netgoogle.com
Syngas: The gasification of lignocellulosic biomass produces synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂). researchgate.netresearchgate.net This syngas can be used to synthesize propylene via processes like the Fischer-Tropsch synthesis. researchgate.netcelignis.com The resulting bio-propylene can then be fed into the conventional industrial process of hydroformylation, followed by aldol condensation and hydrogenation, to produce this compound from a renewable carbon source. researchgate.netirejournals.comintratec.usdiva-portal.org
The Guerbet reaction provides a direct and atom-efficient pathway to synthesize this compound from renewable n-butanol. researchgate.netrsc.org This condensation reaction involves a sequence of dehydrogenation, aldol condensation, and hydrogenation steps, effectively elongating the carbon chain of the alcohol. researchgate.nettaylorandfrancis.com
The process is typically facilitated by bifunctional catalysts that possess both a metal component for hydrogenation/dehydrogenation and a basic component for the aldol condensation step. researchgate.net Various catalytic systems have been studied to optimize the yield and selectivity of this reaction.
| Catalyst System | Metal Component | Basic Component | Temperature (°C) | n-Butanol Conversion (%) | 2-EH Selectivity (%) |
| Ni/Ce-Al₂O₃ | Nickel | Cerium-Alumina | 170 | 100 | 66.9 |
| Copper chromite/BuONa | Copper | Sodium Butoxide | - | - | - |
| Palladium/BuONa | Palladium | Sodium Butoxide | 200 | - | - |
Data compiled from multiple sources referencing catalytic performance. researchgate.netresearchgate.net
Thermodynamic analysis shows that the net reaction of n-butanol to 2-ethylhexanol is favorable, with near-complete conversion achievable at temperatures below 350°C. rsc.org Kinetic studies have shown that integrating a water-consuming reaction, such as 1,1-dibutoxybutane hydrolysis, can reduce the activation energy and promote the Guerbet condensation. rsc.org
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the production of this compound aims to create more sustainable and environmentally benign manufacturing processes. This involves integrating production into biorefineries and fundamentally redesigning synthesis to reduce waste and energy consumption. aojinchem.comwjarr.com
The biorefinery concept involves the conversion of biomass into a wide range of products, including fuels, chemicals, and energy, analogous to a petroleum refinery. researchgate.netwikipedia.org Integrating this compound production into such a system maximizes the value derived from the biomass feedstock while minimizing waste. researchgate.netdtu.dk
The adoption of renewable feedstocks and green chemistry principles can significantly reduce the environmental impact of this compound production. aojinchem.comwjarr.com The primary benefit is a reduction in greenhouse gas (GHG) emissions by replacing fossil fuels with carbon-neutral biomass. researchgate.net
Key areas for environmental impact reduction include:
Reduced Carbon Footprint: Life cycle assessments (LCA) have shown that biomass-based production pathways can substantially lower the global warming potential (GWP) compared to fossil-based routes. researchgate.net One study estimated that a fuel blend containing 43% bio-based 2-ethylhexanol could reduce well-to-wheel greenhouse gas emissions by over 85% compared to fossil diesel. researchgate.net Companies have begun to offer 2-Ethylhexanol with a negative carbon footprint (cradle-to-gate) by using 100% renewable, traceable mass-balanced feedstocks and accounting for the biogenic CO₂ uptake during biomass growth. perstorp.com
Catalytic Processes: The use of advanced catalytic processes improves production efficiency and reduces waste. aojinchem.com Developing bifunctional catalysts for one-pot syntheses, such as the direct conversion of n-butyraldehyde to 2-ethylhexanol, eliminates intermediate separation steps, saving energy and resources. researchgate.net
Benign Solvents: Green chemistry encourages replacing hazardous organic solvents with safer alternatives like water or supercritical carbon dioxide, reducing pollution and health risks associated with conventional chemical processes. wjarr.com
Industrial Scale-Up and Process Optimization
The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates rigorous process optimization to ensure economic viability, sustainability, and high product purity. Industrial scale-up focuses on maximizing throughput and yield while minimizing resource consumption, including raw materials and energy. irejournals.com Key areas of optimization involve refining downstream purification processes and implementing advanced continuous manufacturing technologies. These efforts are crucial for meeting the global demand for 2-Ethylhexanol, which is produced at a scale of approximately 2.5 million tons annually. iranpetroleum.cothechemco.com
The final stage in the manufacturing of this compound is the purification of the crude product stream. Following the primary synthesis reactions, such as the hydrogenation of 2-ethyl-2-hexenal or other intermediates, the resulting crude alcohol contains the target compound along with various impurities. google.comepo.org These impurities typically include unreacted intermediates like 2-ethylhexanal (B89479) (EHA) and 2-ethyl, 3-propyl acrolein (EPA), as well as byproducts such as butanol, water, and other high-boiling point compounds ("heavies"). epo.org
Effective separation is critical to achieve the high purity required for commercial applications, which is often above 99.7 mol%. epo.org The primary method for purifying crude 2-Ethylhexanol on an industrial scale is multi-stage distillation. google.comepo.org This process leverages the differences in boiling points among the various components in the crude mixture.
A typical downstream processing unit involves one or more distillation columns designed to systematically separate the components:
Initial Separation: The crude alcohol stream is fed into a separation unit where volatile components ("lights"), such as water and butanol, are removed. epo.org
Product Isolation: The main fraction containing 2-Ethylhexanol is then separated from less volatile impurities. epo.org
The table below illustrates a representative composition of the crude alcohol stream compared to the final, purified product.
Table 1: Illustrative Composition of Crude vs. Purified 2-Ethylhexanol Streams
| Component | Crude Alcohol Stream (mol %) | Final Product Stream (mol %) |
|---|---|---|
| This compound | Main Component | > 99.7 |
| 2-Ethylhexanal (EHA) | Present | Trace / Not Detected |
| 2-Ethyl, 3-Propyl Acrolein (EPA) | Present | Trace / Not Detected |
| Butanol | Present | Trace / Not Detected |
| Water | Present | Trace / Not Detected |
| Heavies | Present | Trace / Not Detected |
Data compiled from descriptions of industrial purification processes. epo.org
Modern chemical manufacturing increasingly favors continuous production over traditional batch processes due to improved efficiency, safety, and product consistency. For this compound, the implementation of continuous reactor systems, such as plug flow reactors (PFRs) and packed bed reactors (PBRs), is a key aspect of process intensification. researchgate.netnih.gov These systems allow for precise control over reaction parameters, leading to higher yields and selectivity.
One of the critical steps in 2-Ethylhexanol synthesis is the hydrogenation of an unsaturated intermediate like 2-Ethyl-3-Propylacrolein (EPA). researchgate.netscribd.com Research conducted in laboratory-scale plug flow reactors has been instrumental in identifying the optimal operating conditions for this conversion. These studies investigate the effects of temperature, pressure, and reactant flow rates on the process yield. researchgate.netscribd.com Findings from such research guide the design and operation of industrial-scale reactors. saspublishers.comresearchgate.net
A key study on the hydrogenation of EPA to 2-Ethylhexanol demonstrated that a yield of 99.86% could be achieved under optimized conditions. researchgate.netscribd.com The hydrogen flow rate was identified as the most influential parameter affecting the yield. researchgate.netscribd.com This level of efficiency is critical for the economic feasibility of large-scale production.
The table below summarizes the optimized operating conditions derived from experimental studies for the synthesis of 2-Ethylhexanol in a continuous flow system.
Table 2: Optimized Operating Conditions for 2-Ethylhexanol Synthesis in a Laboratory-Scale Plug Flow Reactor
| Parameter | Optimal Value |
|---|---|
| Reactor Type | Plug Flow Reactor (PFR) |
| Reaction | Hydrogenation of 2-Ethyl-3-Propylacrolein (EPA) |
| Temperature | 155 °C |
| Pressure | 4.4 bars |
| Hydrogen Flow Rate | 192.4 ml/min |
| Resulting Process Yield | 99.86% |
Data sourced from experimental studies on process optimization. researchgate.netscribd.com
The successful application of PFRs and other continuous systems at the industrial level allows for a significant increase in production volume while maintaining high conversion rates. saspublishers.comresearchgate.net The principles of flow chemistry not only enhance the production of 2-Ethylhexanol itself but are also applied to the synthesis of its derivatives, such as 2-ethyl hexyl oleate, in packed bed reactors, further demonstrating the versatility and efficiency of these modern processing techniques. nih.gov
Chemical Transformations and Reaction Mechanisms Involving R 2 Ethylhexanol
Esterification Reactions and Kinetic Studies
Esterification is a primary reaction of 2-ethylhexanol, leading to the production of various commercially significant esters. arpc-ir.com These esters find use as plasticizers, lubricants, and in the formulation of paints and adhesives. wikipedia.orgatamanchemicals.com
The kinetics of esterification involving 2-ethylhexanol have been the subject of numerous studies to optimize reaction conditions and catalyst performance. For instance, the esterification of acetic acid with 2-ethylhexanol to produce 2-ethylhexyl acetate (B1210297) has been investigated using Amberlyst 36 as a heterogeneous catalyst. dergipark.org.tr The reaction was found to follow a second-order reversible reaction mechanism. dergipark.org.tr The equilibrium constant (Kc) was determined to be 81 and was found to be independent of temperature in the range of 333 to 363 K. dergipark.org.tr
The esterification of acrylic acid with 2-ethylhexanol to produce 2-ethylhexyl acrylate (B77674) is another important industrial reaction. core.ac.uk Studies have been conducted using various catalysts, including sulfated ferum promoted zirconia, to improve reaction efficiency. core.ac.uk The performance of these catalytic systems is often evaluated based on reaction temperature, molar ratio of reactants, and catalyst loading. core.ac.ukump.edu.my
Similarly, the kinetics of the esterification of maleic anhydride (B1165640) with 2-ethylhexanol have been studied using catalysts such as sulfuric acid and amphoteric tetrabutyl titanate. researcher.life
Table 1: Kinetic Parameters for the Esterification of Phthalic Anhydride with 2-Ethylhexanol researchgate.net
| Catalyst | Temperature Range (°C) | Activation Energy (kcal/mol) | Collision Frequency |
| Methane Sulphonic Acid (MSA) | 140-160 | 11.94 | 1.20 x 10¹⁰ |
| para-Toluene Sulphonic Acid (p-TSA) | 140-160 | 13.80 | 5.99 x 10¹⁰ |
This table summarizes the kinetic parameters determined for the esterification of phthalic anhydride with 2-ethylhexanol using two different acid catalysts. researchgate.net
Etherification and Alkylation Processes
(R)-2-Ethylhexanol can undergo etherification reactions to form ethers. A notable example is its reaction with epichlorohydrin (B41342) and sodium hydroxide (B78521) to produce 2-ethylhexyl glycidyl (B131873) ether. wikipedia.orgatamanchemicals.com This ether is utilized as a reactive diluent in epoxy resins for applications in coatings, adhesives, and sealants. atamanchemicals.comataman-chemicals.com
Another class of ethers, 2-ethylhexanol ethoxylates, are nonionic surfactants produced by the reaction of 2-ethylhexanol with ethylene (B1197577) oxide. kimyagaran.com The number of repeating ethoxy groups can be varied to tailor the surfactant properties for specific applications, such as in drilling mud formulations and metal cleaning. kimyagaran.com
Alkylation reactions involving this compound are also of interest. While direct alkylation of the alcohol is less common, it can be used as an alkylating agent itself through a "borrowing hydrogen" process. acs.org In this catalytic approach, the alcohol is temporarily oxidized to an aldehyde, which then participates in a reaction before the hydrogen is returned, regenerating the alcohol functionality in the final product. acs.org The Guerbet reaction, which involves the coupling of alcohols to form larger alcohols, is a classic example of this type of transformation, where n-butanol can be converted to 2-ethylhexanol. acs.orgacs.org
Oxidation and Reduction Pathways
The oxidation of this compound is a significant metabolic and synthetic pathway. In biological systems and in the environment, 2-ethylhexanol can be oxidized to 2-ethylhexanal (B89479) and subsequently to 2-ethylhexanoic acid. europa.eunih.govcanada.ca This oxidation is a key step in the biodegradation of plasticizers like DEHP. canada.ca The oxidation of the (R)-enantiomer specifically leads to (R)-2-ethylhexanoic acid. ftb.com.hr
Industrially, the oxidation of 2-ethylhexanol to 2-ethylhexanal is a step in one of the primary synthetic routes to 2-ethylhexanoic acid. nih.gov The resulting 2-ethylhexanal is then further oxidized to the carboxylic acid. nih.govfrontiersin.org Various catalysts, including transition metals, have been investigated to improve the efficiency and selectivity of this oxidation process. nih.gov
The reduction of derivatives of 2-ethylhexanol is also a relevant transformation. For instance, the industrial production of 2-ethylhexanol itself involves the hydrogenation of 2-ethylhexenal, which is formed from the aldol (B89426) condensation of n-butyraldehyde. google.comgoogle.comintratec.us This hydrogenation is typically carried out using metal catalysts and can be performed in either the gas or liquid phase. google.comgoogle.com
Chiral Resolution and Deracemization Studies
As 2-ethylhexanol is a chiral molecule, the separation of its enantiomers, this compound and (S)-2-ethylhexanol, is of significant interest, particularly due to the different biological activities of their respective oxidation products. iranpetroleum.coftb.com.hr The oxidation product of this compound, (R)-2-ethylhexanoic acid, has been noted for its teratogenic potential, whereas the (S)-enantiomer's corresponding acid is not. ftb.com.hr
Lipase-catalyzed kinetic resolution is a common and effective method for obtaining enantiomerically pure this compound. ftb.com.hrresearchgate.net This chemoenzymatic approach often involves the transesterification of racemic 2-ethylhexanol with an acyl donor, such as vinyl laurate or vinyl acetate, in the presence of a lipase (B570770). ftb.com.hrresearchgate.net For example, using Pseudomonas sp. lipase and vinyl laurate, this compound has been prepared with high optical purity (>99% enantiomeric excess). ftb.com.hr The enzyme selectively acylates the (S)-enantiomer, leaving the (R)-enantiomer unreacted, which can then be isolated. ftb.com.hr
Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic 2-Ethylhexanol ftb.com.hr
| Acyl Donor | Enzyme | Solvent | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) of this compound (%) |
| Vinyl laurate | Pseudomonas sp. lipase | - | - | - | >99 |
| Vinyl acetate | Pseudomonas sp. lipase | Tetrahydrofuran | 70 | 89 | >99 |
This table presents data from studies on the lipase-catalyzed kinetic resolution of racemic 2-ethylhexanol to produce the (R)-enantiomer. ftb.com.hr
Deracemization studies, which aim to convert a racemate into a single enantiomer, have also been explored for related chiral compounds, suggesting potential pathways for the deracemization of 2-ethylhexanol derivatives. chemistry-chemists.com Additionally, asymmetric synthesis routes, such as the asymmetric Favorskii rearrangement, have been developed to produce optically active 2-ethylhexanoic acid, which can then be potentially converted to (R)- or (S)-2-ethylhexanol. tandfonline.com
Environmental Aspects of R 2 Ethylhexanol
Environmental Fate and Transport Studies of (R)-2-Ethylhexanol in Various Media
Once released into the environment, this compound is subject to various transport and degradation processes that determine its persistence and distribution. Its physical and chemical properties, such as moderate water solubility and volatility, govern its movement between air, water, and soil.
In the atmosphere , 2-Ethylhexanol exists in the vapor phase and is susceptible to degradation by photochemically produced hydroxyl radicals. This process leads to a relatively short atmospheric half-life.
When released into water , 2-Ethylhexanol undergoes two primary fate processes: volatilization to the atmosphere and biodegradation. It is not expected to significantly adsorb to suspended solids and sediment. Its moderate octanol-water partition coefficient (log Kow) of approximately 2.73 to 2.9 suggests a low potential for bioaccumulation in aquatic organisms.
In soil , this compound is expected to exhibit high to very high mobility. The primary removal mechanisms from soil are volatilization from moist surfaces and biodegradation. It has a low tendency to bind to soil or sediment. Hydrolysis is not considered a significant environmental fate process for this compound.
Interactive Data Table: Environmental Fate of 2-Ethylhexanol
| Environmental Compartment | Primary Fate and Transport Processes | Key Findings and Half-Life |
|---|---|---|
| Air | - Degradation by hydroxyl radicals | - Atmospheric half-life of 1.2 days |
| Water | - Volatilization
Research on Bioremediation and Degradation Pathways in Environmental Systems
Bioremediation, which utilizes microorganisms to break down pollutants, is a key process in the natural attenuation of this compound in the environment. Studies have shown that 2-Ethylhexanol is readily biodegradable under aerobic conditions.
Various microorganisms, including bacteria and fungi, have demonstrated the ability to degrade 2-Ethylhexanol. For instance, some bacteria can utilize it as a sole source of carbon and energy. The biodegradation of 2-Ethylhexanol is often a crucial step in the breakdown of larger, more complex molecules like the plasticizer di-(2-ethylhexyl) phthalate (B1215562) (DEHP). In the aerobic degradation pathway of DEHP, it is first transformed into mono-(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol.
The degradation of 2-ethylhexanol by microorganisms can proceed through oxidation to 2-ethylhexanoic acid, with 2-ethylhexanal (B89479) as an intermediate. However, the accumulation of metabolites can sometimes occur, and the efficiency of degradation can be influenced by environmental factors such as the presence of other organic compounds and nutrients. Research has also explored the capabilities of specific bacterial strains, such as Mycobacterium austroafricanum, in degrading 2-ethylhexyl nitrate, a related compound, which involves the 2-ethylhexyl moiety.
Interactive Data Table: Biodegradation Studies of 2-Ethylhexanol
| Study Type | Microorganism/Inoculum | Conditions | Key Findings |
|---|---|---|---|
| Aerobic Biodegradation | Activated sludge | Japanese MITI test | 89.5% of theoretical BOD reached in 2 weeks. |
| Aerobic Biodegradation | Industrial wastewater (
Q & A
Q. What mechanisms underlie 2-ethylhexanol’s inhibition of alcohol dehydrogenase (ADH) isoforms?
- Methodological Answer : Perform kinetic assays with purified ADH isoforms:
Measure Vmax and Km in the presence of 2-ethylhexanol (0–10 mM).
Use Lineweaver-Burk plots to identify competitive vs. non-competitive inhibition.
Compare structural effects via molecular docking simulations (e.g., AutoDock Vina) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
